リグストロシド

概要

説明

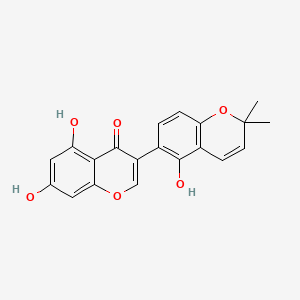

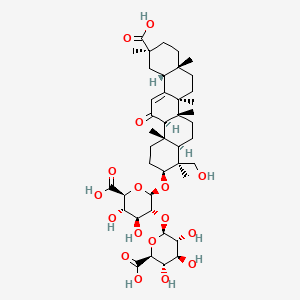

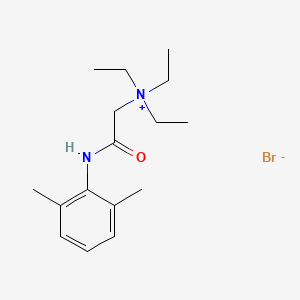

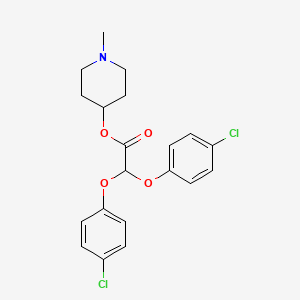

Ligstroside is an important phenolic compound present in olive cultivars . It is a secoiridoid glycoside that is the methyl ester of 3,4-dihydro-2H-pyran-5-carboxylic acid . It has a role as a plant metabolite and an antineoplastic agent . It is also a bioactive natural compound commonly derived from plants like Ligustrum lucidum, Jasminum officinale, and Osmanthus heterophyllus .

Synthesis Analysis

In 2021, Mancuso and co-workers proposed a green catalytic method to obtain ligstroside starting from oleuropein . The major benefits are that this compound already possesses the (S)-configuration at the C5 chiral carbon and the similarity with ligstroside .

Molecular Structure Analysis

Ligstroside is a secoiridoid derivative . Its molecular formula is C25H32O12 . The high mass resolution and accuracy provided by the adopted orbital trap mass analyzer enabled the recognition of more than 10 different isomeric forms of Ligstroside in virgin olive oil extracts .

Chemical Reactions Analysis

The detection of olive oil oxidation status or rancidity, the analytical techniques that are usually used, as well as the application and significance of chemometrics in the research of olive oil have been emphasized . Ligstroside significantly inhibits nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages .

Physical And Chemical Properties Analysis

Ligstroside is a solid, white to off-white compound . Its molecular weight is 524.52 .

科学的研究の応用

消化器系健康:大腸炎の緩和

リグストロシドは、大腸炎に対する治療効果が研究されています。研究によると、リグストロシドの補給は、デキストラン硫酸ナトリウム(DSS)誘発大腸炎のマウスにおける体重減少の抑制、疾患活動性指標の低下、および大腸損傷の軽減をもたらすことが示されています。 また、血清中の炎症性サイトカイン濃度の減少と、大腸組織における免疫グロブリン含量と抗酸化酵素の増加も認められます .

免疫調節:腹腔マクロファージへの影響

別の研究では、リグストロシドの免疫調節作用と、リポ多糖(LPS)刺激マウス腹腔マクロファージに対する抗炎症作用が調べられました。 リグストロシドアグリコンは、MAPKs、JAK / STAT、NF-κB、Nrf2 / HO-1、NLRP3インフラマソームなどの複数のシグナル伝達経路を調節することにより、炎症を抑制することが判明しました .

抗炎症特性:炎症性マーカーのモジュレーション

リグストロシドアグリコンは、一酸化窒素産生や誘導型一酸化窒素合成酵素(iNOS)およびNADPHオキシダーゼ-1(NOX-1)の発現などの酸化ストレスマーカーを減少させることにより、顕著な抗酸化作用と抗炎症作用を示しました。 また、炎症性サイトカインレベルを低下させ、COX-2およびmPGEs-1などのタンパク質を調節しました .

腸管バリアの完全性:強化と保護

リグストロシドの摂取は、腸管バリアの強化に関連付けられています。 これは、粘液分泌を抑制し、細胞アポトーシスを防止することができ、腸管内壁の完全性を維持するために不可欠です .

腸内細菌叢:変化と改善

リグストロシドの補給は、大腸炎マウスの腸内細菌叢と脂質組成を変化させました。 これは、リグストロシドが腸の健康に重要な役割を果たす細菌群集の組成と腸内細菌叢の機能プロファイルに影響を与える可能性があることを示唆しています .

潜在的な治療応用:広範な意味合い

現在の研究は有望ですが、リグストロシドの生物活性についてより包括的に調査するためには、さらなる生体内研究が必要です。 免疫炎症性疾患の治療のための天然薬としての可能性は、将来の研究のためのエキサイティングな道です .

作用機序

Target of Action

Ligustroside, also known as Ligstroside, primarily targets mitochondrial bioenergetics . It has been shown to have a significant impact on models of early Alzheimer’s disease (AD) and brain aging . Additionally, Ligustroside significantly inhibits nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages .

Mode of Action

Ligustroside interacts with its targets by enhancing mitochondrial bioenergetics . Furthermore, Ligustroside inhibits nitric oxide production, which plays a crucial role in inflammation .

Biochemical Pathways

Ligustroside affects the Matrix Metalloproteinases (MMPs) pathway . MMPs play a key role in the pathology of photoaging . Ligustroside competitively inhibits all MMP-1, MMP-3, and MMP-9 activities . It also affects the AP-1/matrix metalloproteinase pathway , preventing the binding of AP-1 to DNA, leading to the total loss of constitutive DNA-binding ability .

Pharmacokinetics

The pharmacokinetics of Ligustroside are influenced by the process of Chinese medicine processing (CMP) . During processing, such as steaming, hydrolysis reactions can occur in the iridoid glycosides, leading to a decrease in the levels of Ligustroside, while the levels of other components increase . This process facilitates the dissolution, absorption, and targeted distribution of active components .

Result of Action

The action of Ligustroside results in improved mitochondrial bioenergetics in models of early Alzheimer’s disease and brain aging . It also leads to the inhibition of nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages . These effects contribute to its potential application as an anti-aging agent with MMP inhibitory and anti-transcriptional activities .

Action Environment

The action of Ligustroside is influenced by environmental factors such as heat during the processing of Chinese medicine . The ‘heat’ during processing leads to the generation of easily absorbed components through the hydrolysis of glycosides . This highlights the importance of the processing environment in enhancing the efficacy of Ligustroside .

Safety and Hazards

生化学分析

Biochemical Properties

Ligustroside plays a crucial role in various biochemical reactions. It exhibits selective inhibition of the COX-1 enzyme in the arachidonate cascade metabolism, leading to a reduction in prostaglandin E2 (PGE2) levels in activated mouse macrophages and thromboxane B2 (TXB2) levels in human platelets . Additionally, ligustroside inhibits nitric oxide (NO) production in LPS-activated RAW264.7 macrophages without cytotoxic effects . These interactions highlight ligustroside’s potential as an anti-inflammatory agent.

Cellular Effects

Ligustroside has been shown to exert protective effects on various cell types and cellular processes. In colitis-induced mice, ligustroside supplementation reduced body weight loss, decreased disease activity indices, and alleviated colon damage . It also decreased proinflammatory cytokine concentrations in serum, increased immunoglobulin content, and enhanced antioxidant enzyme levels in colon tissue . Furthermore, ligustroside reduced mucus secretion and prevented cell apoptosis, indicating its role in maintaining cellular integrity and function .

Molecular Mechanism

At the molecular level, ligustroside exerts its effects through several mechanisms. It competitively inhibits matrix metalloproteinases (MMP-1, MMP-3, and MMP-9) by forming non-covalent binding interactions with these enzymes . Ligustroside also interferes with the AP-1/DNA complex formation, thereby inhibiting the transcription of genes involved in inflammation and aging . These interactions underscore ligustroside’s potential as an anti-aging and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ligustroside have been observed to change over time. Studies have shown that ligustroside remains stable and effective in reducing inflammation and enhancing the intestinal barrier in colitis-induced mice over a period of supplementation . Long-term effects include alterations in gut microbiota composition and lipid profiles, indicating sustained benefits of ligustroside supplementation .

Dosage Effects in Animal Models

The effects of ligustroside vary with different dosages in animal models. In colitis-induced mice, a dosage of 2 mg/kg was found to be effective in reducing inflammation and preventing cell apoptosis without any toxic effects

Metabolic Pathways

Ligustroside is involved in several metabolic pathways, including the regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways . These pathways play a crucial role in inflammation and oxidative stress responses. Ligustroside’s interaction with these pathways highlights its potential as a therapeutic agent for immune-inflammatory diseases.

Transport and Distribution

Within cells and tissues, ligustroside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions ensure that ligustroside reaches its target sites and exerts its biological effects effectively.

Subcellular Localization

Ligustroside’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows ligustroside to interact with its target biomolecules and exert its therapeutic effects efficiently.

特性

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQXOLRKJQWPNB-MVVLSVRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318124 | |

| Record name | Ligstroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-92-8 | |

| Record name | Ligstroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ligstroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligstroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGSTROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S9SA69C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。